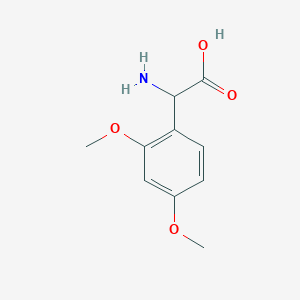

2-amino-2-(2,4-dimethoxyphenyl)acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-2-(2,4-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H13NO4 It is characterized by the presence of an amino group and a phenylacetic acid moiety substituted with two methoxy groups at the 2 and 4 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,4-dimethoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of 2,4-dimethoxybenzaldehyde reacting with the amino group of glycine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-2-(2,4-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted phenylacetic acid derivatives.

Applications De Recherche Scientifique

2-amino-2-(2,4-dimethoxyphenyl)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mécanisme D'action

The mechanism of action of 2-amino-2-(2,4-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups may influence the compound’s lipophilicity and membrane permeability. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-amino-2-(2,4-dimethylphenyl)acetic acid

- 2-amino-2-(2,4-dihydroxyphenyl)acetic acid

- 2-amino-2-(2,4-dichlorophenyl)acetic acid

Uniqueness

2-amino-2-(2,4-dimethoxyphenyl)acetic acid is unique due to the presence of methoxy groups, which can significantly influence its chemical properties and biological activity. The methoxy groups can enhance the compound’s stability and solubility, making it a valuable intermediate in various synthetic and research applications.

Activité Biologique

2-Amino-2-(2,4-dimethoxyphenyl)acetic acid, commonly referred to as a derivative of phenylalanine, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two methoxy groups on the aromatic ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its therapeutic potential.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that focus on the introduction of amino and methoxy functionalities onto the phenyl ring. Recent studies have employed microwave-assisted synthesis techniques to enhance yields and reduce reaction times, demonstrating a trend toward more efficient synthetic methodologies in pharmaceutical chemistry .

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing a range of pharmacological effects:

Antioxidant Activity

Research indicates that derivatives containing methoxy groups exhibit significant antioxidant properties. In a DPPH assay, compounds similar to this compound demonstrated a marked decrease in absorbance at 517 nm, indicating strong free radical scavenging activity .

Anticancer Properties

Recent investigations into the cytotoxic effects of this compound have shown promising results against several human tumor cell lines. For instance, structural modifications on the phenyl ring can enhance cytotoxicity. Compounds with similar moieties have been tested against MDA-MB-231 and MCF-7 breast cancer cell lines, showing IC50 values comparable to established chemotherapeutics like Doxorubicin .

Neuroprotective Effects

There is evidence suggesting that compounds with similar structures may enhance neuroprotective effects. For example, studies have indicated that certain derivatives can improve learning and memory in animal models, potentially through modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the positioning and nature of substituents on the aromatic ring significantly influence biological activity. The presence of electron-donating groups like methoxy enhances lipophilicity and bioavailability, which may correlate with increased potency in biological assays .

| Substituent | Effect on Activity |

|---|---|

| Methoxy (–OCH₃) | Increases antioxidant and cytotoxicity |

| Dimethyl (–(CH₃)₂) | Alters neuroprotective properties |

| Positioning on Ring | Critical for receptor binding affinity |

Case Studies

- Antioxidant Assessment : A study employing DPPH assays found that compounds similar to this compound exhibited up to 80% inhibition at concentrations as low as 100 µg/mL compared to controls .

- Cytotoxicity Testing : In vitro studies evaluated the cytotoxic effects against various cancer cell lines, where certain derivatives showed IC50 values below 10 µM, indicating significant antiproliferative activity .

- Neuropharmacological Studies : Animal models treated with derivatives showed enhanced cognitive functions in maze tests compared to untreated groups, suggesting potential applications in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

2-amino-2-(2,4-dimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-6-3-4-7(8(5-6)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILCLWAUZHLXFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C(=O)O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.